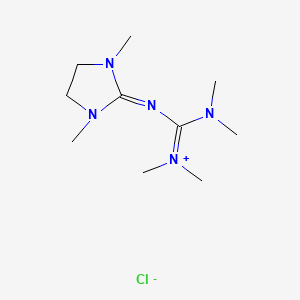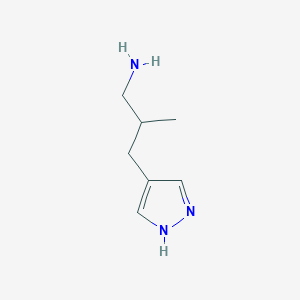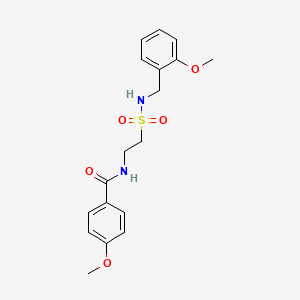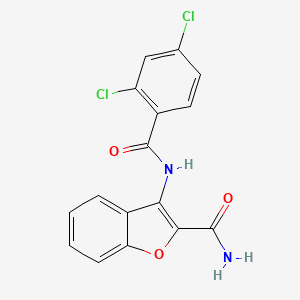
2,4-Dichloro-5,8-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 8 on the quinoline ring. The molecular formula of this compound is C9H3Cl2F2N, and it has a molecular weight of 234.03 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,8-difluoroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with 5,8-difluorobenzene in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5,8-difluoroquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5,8-difluoroquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA processes, leading to its antibacterial or antiviral effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 5,7-Difluoroquinoline
- 6,8-Difluoroquinoline
- 2,3-Dichloroquinoline
Comparison: 2,4-Dichloro-5,8-difluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring. This unique substitution pattern can influence its reactivity and biological activity compared to other similar compounds . For example, the presence of fluorine atoms can enhance its biological activity and stability .
Propiedades
IUPAC Name |
2,4-dichloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQAZMLZAWUIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2927438.png)
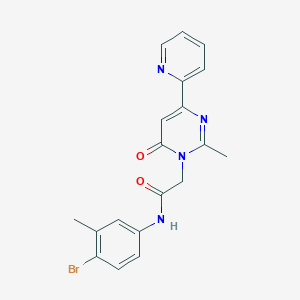
![7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)
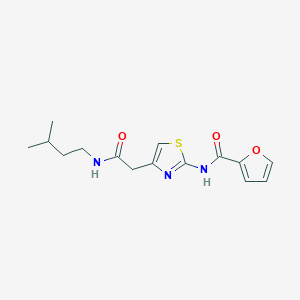
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2927445.png)
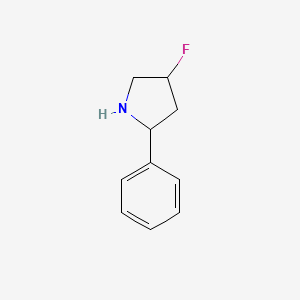
![N,N-DIETHYL-2-[3-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B2927447.png)
![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2927449.png)
